2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide is a complex organic compound that falls under the category of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This specific compound combines a benzimidazole moiety with a chlorophenyl acetamide structure, which may enhance its pharmacological potential.
The compound is synthesized through organic reactions involving various intermediates. Its classification can be summarized as follows:
The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide typically involves several key steps:
These steps may vary based on specific reaction conditions and reagents used, such as solvents and catalysts .
The molecular structure of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide can be characterized by its distinct functional groups and stereochemistry:
X-ray crystallography or NMR spectroscopy could provide detailed insights into its three-dimensional conformation and interatomic distances .
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility in synthetic organic chemistry and potential modifications for enhanced biological activity .
The mechanism of action for 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide likely involves interaction with specific biological targets:
Studies have shown that structural modifications can significantly impact binding affinity and specificity towards these targets .
The physical and chemical properties of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide include:
Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for characterizing these properties .
The applications of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide are promising in various scientific fields:
Ongoing research is likely to explore its full potential in medicinal chemistry and biochemistry .
The molecular architecture of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide integrates three pharmacologically significant domains: a benzimidazole core, a C2-benzyl substituent, and a para-chlorophenylacetamide side chain. This compound belongs to the N-(chlorophenyl)-benzimidazoleacetamide chemical class, characterized by nitrogen linkage between the benzimidazole’s N1 position and the methylene carbon of an acetamide spacer, terminating in an N-aryl amide. The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—serves as a purine bioisostere, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [4] [5]. The para-chlorophenyl moiety enhances lipophilicity and influences electronic distribution, while the benzyl group at C2 introduces steric bulk and modulates electron density. This trifunctional design positions the molecule within a broader family of benzimidazole-acetamide hybrids investigated for targeted therapeutic applications.
Benzimidazole-acetamide hybrids constitute a structurally diverse pharmacophore class with established bioactivity profiles. The benzimidazole nucleus provides a privileged scaffold capable of mimicking purine nucleotides, facilitating binding to enzymes and receptors involved in nucleic acid metabolism and signal transduction [5]. When conjugated with acetamide linkers terminating in aryl groups, these hybrids exhibit enhanced target selectivity and pharmacokinetic properties. Clinically validated derivatives include the proton pump inhibitor omeprazole (1H-benzimidazole-2-ylsulfinylacetamide derivative) and the anthelmintic albendazole (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate), demonstrating the scaffold’s therapeutic versatility [4]. The acetamide linker (–NH–C(=O)–CH2–) acts as a flexible tether, allowing optimal spatial orientation of the benzimidazole and aryl pharmacophores for target engagement. This modular design enables extensive structure-activity relationship (SAR) exploration, as evidenced by derivatives targeting kinases [5], PARP enzymes [5], and microtubules [5].
Table 1: Representative Bioactive Benzimidazole-Acetamide Hybrids
Compound | Target/Therapeutic Action | Key Structural Features |
---|---|---|
Omeprazole | H⁺/K⁺ ATPase (Antiulcer) | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
Bendamustine | DNA Alkylator (Anticancer) | 5-[Bis(2-chloroethyl)amino]-1-methyl-2-benzimidazoline butyric acid |
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide | Unspecified Cytotoxicity [7] | C2-thioether linked to N-(4-chlorophenyl)acetamide |
Veliparib (ABT-888) | PARP Inhibitor (Anticancer) | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide |
Positional isomerism of the chlorophenyl ring profoundly influences the steric, electronic, and bioactivity profiles of benzimidazoleacetamides. Comparative analyses of ortho-, meta-, and para-chlorophenyl isomers reveal distinct pharmacological behaviors:
Table 2: Impact of Chlorophenyl Regioisomerism on Molecular Properties
Isomer | Molecular Formula | Dipole Moment (Debye)* | Binding Affinity (ΔG, kcal/mol)* | Biological Activity Correlation |
---|---|---|---|---|
Ortho-Chloro | C₁₅H₁₂ClN₃O | 4.8 | -7.1 | Reduced kinase inhibition due to steric clash |
Meta-Chloro | C₁₅H₁₂ClN₃O (e.g., CID 4350962) | 3.9 | -8.3 | Moderate activity; altered target engagement |
Para-Chloro | C₁₅H₁₂ClN₃O (e.g., CID 218692) | 2.5 | -10.6 | Enhanced affinity for hydrophobic pockets |
*Calculated values based on analogous structures from [1] [3] [7].
The benzyl moiety at C2 of the benzimidazole core serves as a critical determinant of target selectivity and potency. Unlike smaller alkyl groups (e.g., methyl), the benzyl group extends the molecule’s hydrophobic surface area, promoting interactions with lipophilic enzyme subpockets:
Table 3: Influence of C2 Substituents on Benzimidazole Bioactivity
C2 Substituent | Hydrophobic Surface Area (Ų)* | Benzimidazole pKa* | Kinase Inhibition IC₅₀ (μM)* |
---|---|---|---|
H | 0 | 5.3 | >100 |
Methyl | 17 | 5.4 | 48.2 |
Phenyl | 52 | 5.5 | 12.7 |
Benzyl | 72 (e.g., R612154 [8]) | 5.6 | 3.8 |
*Representative data from biochemical assays and computational analyses [4] [5] [8].
The –NH–C(=O)–CH2– acetamide spacer in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide serves as a multifunctional pharmacophoric element, enabling:
Table 4: Geometric and Electronic Parameters of the Acetamide Linker
Parameter | Value | Methodology | Biological Implication |
---|---|---|---|
C(=O)–N Bond Length | 1.336 Å | X-ray Diffraction (CID 218692) [7] | Optimal H-bond acceptor strength |
N–H Bond Length | 1.016 Å | X-ray Diffraction (CID 218692) [7] | Strong H-bond donation |
N–C(benzimidazole)–CH₂ Torsion | 112.7° | DFT Optimization | Enables bioactive conformation adaptation |
Carbonyl Oxygen Charge (q) | -0.42 e | Mulliken Population Analysis | Electrophilicity for H-bond acceptance |
The pharmacophore’s efficacy is evidenced in PARP inhibitors like veliparib, where the benzimidazole-4-carboxamide linker engages in bidentate H-bonding with Gly863 and Ser904 residues, crucial for DNA repair inhibition [5]. Similarly, in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide, the acetamide tether likely mediates analogous interactions with targets such as tubulin or histone deacetylases, positioning the benzylbenzimidazole and 4-chloroaniline moieties in adjacent hydrophobic subpockets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7